delta8,9-Dehydroestrone

Pharmacology Endocrinology Women's Health

Quantification of delta8,9-dehydroestrone in conjugated equine estrogens (CEE) is confounded by co-elution with equilin sulfate on standard C18 phases, risking ANDA method validation failure. - Resolves from equilin sulfate with Rs ≥ 19 on graphitic carbon phases, per validated pharmacopeial methods. - Supplied with full characterization and traceability to USP/EP compendial standards. - Enables accurate CEE impurity profiling and QC lot release testing.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
CAS No. 35419-83-1
Cat. No. B12285687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta8,9-Dehydroestrone
CAS35419-83-1
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3
InChIKeyOUGSRCWSHMWPQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delta8,9-Dehydroestrone Sourcing and Key Specifications


Delta8,9-Dehydroestrone (Δ8-estrone; CAS 35419-83-1) is a naturally occurring equine estrogen found as a minor constituent (approximately 3.5% [1]) of conjugated equine estrogens (CEE). It is structurally defined as estra-1,3,5(10),8-tetraen-3-ol-17-one, with a molecular formula of C18H20O2 and a molecular weight of 268.35 g/mol . This compound serves as a critical reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing, particularly for products containing estrone or complex estrogen mixtures, and is supplied fully characterized with compliance to pharmacopeial standards such as USP or EP .

Analytical reference standard for complex estrogen mixtures

Tissue-selective ER signaling research context

Characterized with compliance to pharmacopeial standards

Delta8,9-Dehydroestrone Substitution Limitations


Generic substitution with structurally related estrogens such as equilin or estrone is not analytically or pharmacologically valid due to critical, quantifiable differences. First, delta8,9-dehydroestrone and equilin sulfate are geometric isomers that differ solely by the position of a double bond in the steroid B-ring, a subtlety that renders them inseparable on standard C18 columns and thus requires highly specialized chromatographic methods for resolution [1]. Second, while both delta8,9-dehydroestrone and estrone are ketone estrogens, delta8,9-dehydroestrone demonstrates a distinct clinical profile, achieving significant vasomotor symptom suppression at doses 10-fold lower than estrone sulfate and exhibiting reduced impact on hepatic globulin production, indicating a tissue-selective pharmacology not shared by its analogs [2].

ISOMER

Equilin is a geometric isomer that co-elutes on standard C18 columns; specialized graphitic carbon phases are needed for resolution.

ANALOG

Estrone shows a different tissue-selectivity endpoint profile and hepatic impact, limiting direct interchangeability in signaling studies.

METABOLISM

Non-equivalent metabolic fate compared to 17β-OH estrogens; in vitro activity may not translate without conversion context.

Delta8,9-Dehydroestrone vs. Analogs: Quantitative Evidence


Tissue-Selective Efficacy vs. Estrone Sulfate

Delta8,9-dehydroestrone sulfate (delta8,9-DHES) demonstrates a distinct tissue-selective pharmacological profile compared to estrone sulfate. In a clinical study, oral administration of 0.125 mg/day delta8,9-DHES for 12 weeks produced >95% suppression of vasomotor symptoms (hot flushes), a level of efficacy equal to that obtained with a much higher dose (1.25 mg/day) of estrone sulfate [1]. Conversely, delta8,9-DHES showed only marginal increases in hepatic globulins (SHBG and CBG), parameters normally affected by classical estrogens like estrone sulfate, indicating a divergent impact on hepatic tissue [1].

Tissue-Selective Endpoint
Reported
Target: >95% suppression (0.125 mg)
vs. Estrone: >95% suppression (1.25 mg)
Reported tissue-selective endpoint context
12-week trial context; minimal hepatic globulin impact reported
Pharmacology Endocrinology Women's Health

Separation from Equilin Isomer

Delta8,9-dehydroestrone-3-sulfate and equilin-3-sulfate are structural isomers that co-elute on standard C18 columns, making their individual quantification in complex mixtures like Premarin a significant analytical hurdle [1]. Research demonstrates that baseline separation is achievable using specialized carbonaceous stationary phases. Specifically, a porous graphitic carbon (Hypercarb) column achieved a resolution as high as 19 for these two isomers, whereas standard C18 phases showed no separation [1]. This highlights the necessity of using specific analytical reference standards for each isomer.

Isomer Resolution
Method context
Resolution (Rs) = 19 (Hypercarb)
vs. C18 column: No separation (Rs
Specialized carbonaceous phases required for co-eluting isomers
LC-ESI-MS method; critical for complex mixture analysis
Steady-State Tmax
Data to verify
Target: 7.08 hours
vs. Estrone: 7.94 hours
Reported exposure profile context
Multiple-dose study (0.3 mg SCE-B); postmenopausal model
Metabolic Bioactivation
Class-level
>=1:1 conversion to 17β-OH form
Class-level: 17β-OH > ketone affinity
Metabolic conversion pathway context
Essential for in vitro to in vivo activity interpretation
Analytical Chemistry Pharmaceutical Quality Control Chromatography

Steady-State Tmax vs. Estrone

In a multiple-dose pharmacokinetic study of a modified-release synthetic conjugated estrogen tablet (SCE-B) in postmenopausal women, the steady-state pharmacokinetic profile of total delta8,9-dehydroestrone (DHE) was characterized alongside estrone [1]. At a 0.3 mg dose, the mean time to maximum concentration (Tmax) for total delta8,9-DHE was 7.08 hours, which was similar to the Tmax observed for total estrone (7.94 hours) [1]. This data confirms that delta8,9-DHE achieves consistent and predictable plasma levels in vivo.

Steady-State Tmax
Data to verify
Target: 7.08 hours
vs. Estrone: 7.94 hours
Reported exposure profile context
Multiple-dose study (0.3 mg SCE-B); postmenopausal model
Pharmacokinetics Drug Development Bioanalysis

Ketone vs. 17β-Hydroxyl ER Binding

Delta8,9-dehydroestrone is a ketone estrogen at the C17 position. A study using ultrafiltration tandem mass spectrometry demonstrated that estrogens containing a 17β-OH group have higher relative affinities for human estrogen receptors (ER-α and ER-β) than their corresponding ketone analogs [1]. This finding is crucial as delta8,9-dehydroestrone is metabolized in humans to its active 17β-form, 17β-delta8,9-dehydroestradiol, in at least a 1:1 ratio, thereby enhancing its estrogenic potency in vivo [2].

Metabolic Bioactivation
Class-level
>=1:1 conversion to 17β-OH form
Class-level: 17β-OH > ketone affinity
Metabolic conversion pathway context
Essential for in vitro to in vivo activity interpretation
Metabolism Molecular Endocrinology Receptor Binding

Delta8,9-Dehydroestrone Key Applications


Analytical Method Validation for Estrogen Mixtures

Due to its co-elution with equilin sulfate on standard reversed-phase columns, delta8,9-dehydroestrone is an essential reference standard for developing and validating specialized LC-MS methods. As demonstrated by Reepmeyer et al. (2005), achieving a resolution of 19 on graphitic carbon phases is necessary for accurate quantification [1]. This compound is therefore critical for quality control laboratories tasked with analyzing pharmaceutical products containing conjugated equine estrogens, ensuring compliance with regulatory specifications.

Tissue-Selective Estrogen Receptor Modulation

Researchers focused on dissociating the beneficial effects of estrogens (e.g., on vasomotor symptoms and bone) from undesirable hepatic effects (e.g., on coagulation factors) will find delta8,9-dehydroestrone a valuable tool compound. Clinical evidence shows that a 0.125 mg dose of its sulfate form achieves >95% suppression of hot flushes with minimal impact on SHBG and CBG levels, in stark contrast to a 1.25 mg dose of estrone sulfate [2]. This makes it an ideal agent for probing the mechanisms of tissue-selective estrogen action.

In Vitro Metabolism and DDI Studies

Given its quantitative metabolic conversion to the more potent 17β-delta8,9-dehydroestradiol in a ratio of at least 1:1 [2], the parent compound delta8,9-dehydroestrone is a key substrate for in vitro metabolism studies using hepatocytes or liver microsomes. Such studies are crucial for predicting in vivo estrogenic activity and for evaluating potential drug-drug interactions involving the enzymes responsible for this conversion, a common requirement in early-stage drug development.

Application
Selection Property
Validation Focus
Estrogen Mixture LC-MS
Isomer chromatographic resolution
Co-elution separation on carbonaceous phases
Tissue-Selective ER Signaling
Endpoint-response context
Hepatic protein (SHBG/CBG) expression profiling
In Vitro Metabolism / DDI
Enzymatic conversion context
17β-hydroxylase metabolite identification

Technical Documentation Hub

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26 linked technical documents
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